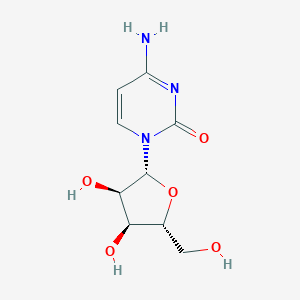

Ácido giberélico A1

Descripción general

Descripción

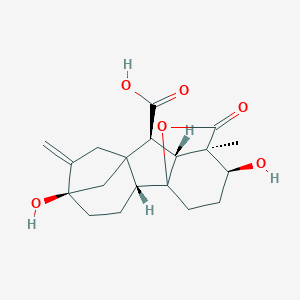

El ácido giberélico A1 es un miembro de la familia de las giberelinas, que son fitohormonas diterpénicas tetracíclicas. Estos compuestos desempeñan un papel crucial en la regulación de varios aspectos del desarrollo de las plantas, incluida la germinación de las semillas, el alargamiento del tallo, la expansión de las hojas, la maduración del polen y el desarrollo de las flores, los frutos y las semillas . Las giberelinas se identificaron inicialmente en el hongo patógeno Gibberella fujikuroi, que causa la enfermedad del "semillero tonto" en el arroz .

Aplicaciones Científicas De Investigación

El ácido giberélico A1 tiene numerosas aplicaciones de investigación científica en varios campos:

Química: Se utiliza para estudiar la biosíntesis y el metabolismo de las giberelinas en las plantas.

Medicina: Si bien las giberelinas se estudian principalmente en la biología vegetal, su papel en la regulación del crecimiento y el desarrollo tiene implicaciones potenciales para la investigación médica, particularmente en la comprensión de la regulación hormonal y las vías de señalización.

Industria: El ácido giberélico A1 se utiliza en la agricultura para aumentar los rendimientos de los cultivos y mejorar el crecimiento de las plantas.

Mecanismo De Acción

El ácido giberélico A1 ejerce sus efectos uniéndose a una proteína receptora soluble llamada GID1 (mutante enano insensible a la giberelina 1). Esta unión permite que GID1 interactúe con un complejo de proteínas responsables de unir ubiquitina a las proteínas DELLA, lo que lleva a su degradación por los proteasomas . La degradación de las proteínas DELLA elimina su efecto inhibitorio sobre el crecimiento, lo que permite que se expresen los genes sensibles a la giberelina y promueve diversos procesos de crecimiento en las plantas .

Análisis Bioquímico

Biochemical Properties

Gibberellin A1 is involved in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes it interacts with is gibberellin 3-oxidase, which converts inactive gibberellin precursors into active gibberellin A1. Additionally, gibberellin A1 binds to gibberellin receptors, such as GID1, which then interact with DELLA proteins to regulate gene expression and promote growth .

Cellular Effects

Gibberellin A1 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, gibberellin A1 promotes cell elongation by increasing the expression of genes involved in cell wall loosening and expansion . It also enhances the synthesis of enzymes required for cell division and growth, thereby facilitating overall plant development .

Molecular Mechanism

The molecular mechanism of gibberellin A1 involves its binding to the gibberellin receptor GID1. Upon binding, the GID1-gibberellin A1 complex interacts with DELLA proteins, leading to their degradation via the ubiquitin-proteasome pathway . This degradation releases transcription factors that activate the expression of gibberellin-responsive genes, promoting various growth processes. Additionally, gibberellin A1 can modulate the activity of other signaling pathways, such as auxin and cytokinin, to coordinate plant development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gibberellin A1 can vary over time. Studies have shown that gibberellin A1 levels in plants can fluctuate based on environmental conditions, such as light and temperature . For example, during de-etiolation of pea seedlings, gibberellin A1 levels initially decrease but later increase to maintain homeostasis . The stability and degradation of gibberellin A1 are also influenced by factors like pH and the presence of specific enzymes .

Dosage Effects in Animal Models

While gibberellin A1 is primarily studied in plants, some research has explored its effects in animal models. In these studies, varying dosages of gibberellin A1 have been administered to observe its impact on growth and development. Results indicate that low doses of gibberellin A1 can promote growth, while high doses may lead to adverse effects, such as toxicity and metabolic imbalances

Metabolic Pathways

Gibberellin A1 is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving diterpene cyclases and cytochrome P450 monooxygenases . The metabolic pathway of gibberellin A1 also includes its conversion to other gibberellins, such as gibberellin A3, through oxidation and hydroxylation reactions . These pathways are tightly regulated to ensure proper levels of gibberellin A1 for optimal plant growth.

Transport and Distribution

The transport and distribution of gibberellin A1 within plants are essential for its function. Gibberellin A1 is transported through the plant vascular system, primarily via the phloem . It can also move between cells through plasmodesmata. Specific transporters, such as NPF and SWEET family proteins, facilitate the movement of gibberellin A1 across cell membranes . The distribution of gibberellin A1 is regulated to create concentration gradients that influence growth and development.

Subcellular Localization

Gibberellin A1 is localized in various subcellular compartments, including the cytoplasm, vacuoles, and nuclei . Its activity and function can be influenced by its subcellular localization. For example, gibberellin A1 in the cytoplasm can interact with receptors and signaling proteins, while its presence in the nucleus can directly affect gene expression . Post-translational modifications, such as phosphorylation, can also regulate the subcellular localization and activity of gibberellin A1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido giberélico A1 se puede sintetizar mediante la reducción catalítica selectiva del ácido giberélico utilizando una mezcla de tritio e hidrógeno . Este método implica la reducción del ácido giberélico para producir ácido giberélico A1 radiactivo, que luego se utiliza para varios estudios fisiológicos.

Métodos de producción industrial: La producción industrial de giberelinas, incluido el ácido giberélico A1, suele implicar la fermentación del hongo Gibberella fujikuroi. El proceso de fermentación se optimiza para producir altos rendimientos de giberelinas, que luego se extraen y purifican para su uso en aplicaciones agrícolas y de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido giberélico A1 experimenta diversas reacciones químicas, como la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su biosíntesis y metabolismo en las plantas .

Reactivos y condiciones comunes:

Oxidación: El ácido giberélico A1 se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.

Sustitución: Las reacciones de sustitución que involucran ácido giberélico A1 suelen requerir catalizadores específicos y condiciones de reacción para lograr los productos deseados.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de giberelinas, que se utilizan para estudiar los efectos fisiológicos de las giberelinas en las plantas .

Comparación Con Compuestos Similares

El ácido giberélico A1 es una de las muchas giberelinas identificadas en plantas, hongos y bacterias. Otros compuestos similares incluyen:

Ácido giberélico A3 (ácido giberélico): Esta es una de las giberelinas más conocidas y se utiliza ampliamente en la agricultura para promover el crecimiento de las plantas.

Ácido giberélico A4 y A7: Estas giberelinas también se utilizan en aplicaciones agrícolas para aumentar los rendimientos de los cultivos y mejorar la salud de las plantas.

Ácido giberélico A12: Este compuesto participa en la biosíntesis de otras giberelinas y juega un papel en la regulación del crecimiento y desarrollo de las plantas.

El ácido giberélico A1 es único en su papel específico en la regulación de varios aspectos del desarrollo de las plantas, y su uso en la investigación científica ha proporcionado información valiosa sobre los mecanismos del crecimiento de las plantas y la regulación hormonal .

Propiedades

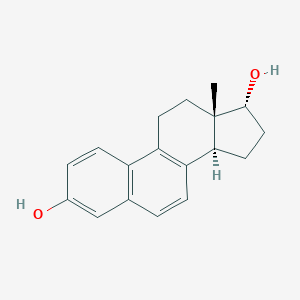

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJLRLWOEMWYQK-OBDJNFEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969689 | |

| Record name | Gibberellin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-97-1 | |

| Record name | Gibberellin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gibberellin A1 exert its effects on plant growth?

A1: While the exact mechanism remains to be fully elucidated, research suggests that Gibberellin A1 influences cell extension in plants, particularly in shoots. This effect is intertwined with the presence of auxins, another class of plant hormones. Gibberellin A1 is believed to counteract an "inhibitory system" that limits the action of auxins on cell expansion. []

Q2: Does Gibberellin A1 act alone in regulating plant growth?

A2: Evidence suggests that Gibberellin A1's influence on cell extension depends on the presence of auxins. [] This implies a complex interplay between different hormone signaling pathways in regulating plant growth and development.

Q3: What specific developmental processes are influenced by Gibberellin A1?

A3: Gibberellin A1 plays a role in various developmental processes, including:* Stem Elongation: It promotes stem elongation in numerous plant species, including spinach. []* Seed Germination: Gibberellin A1 can break seed dormancy in species like hazel. []* Leaf Growth: It influences leaf size and shape, as demonstrated in sweet pea. []

Q4: Are there differences in how Gibberellin A1 affects different plant genotypes?

A4: Yes, studies on pea plants with different genotypes (crys and cryc) show variations in their response to Gibberellin A1 and light conditions, highlighting the influence of genetic background on Gibberellin A1's effects. []

Q5: What is the molecular formula and weight of Gibberellin A1?

A5: The molecular formula of Gibberellin A1 is C19H24O6, and its molecular weight is 348.39 g/mol. [, ]

Q6: Is there spectroscopic data available for Gibberellin A1?

A6: Yes, various spectroscopic techniques, including 1H NMR, 2H NMR, and 13C NMR, have been employed to determine the stereochemistry and isotopic labeling of Gibberellin A1 and its derivatives. []

Q7: Does the stability of Gibberellin A1 vary depending on the plant species?

A7: Research indicates that the metabolism and stability of Gibberellin A1 can differ between species. For instance, Gibberellin A1 is rapidly metabolized in cowpea leaves, while barley leaves show a different metabolic profile. []

Q8: How is Gibberellin A1 synthesized in plants?

A8: Gibberellin A1 is part of a complex biosynthetic pathway in plants. Studies using radiolabeled precursors like [14C]mevalonic acid and [17-14C]ent-kaurenoic acid have shed light on the steps involved in Gibberellin A1 biosynthesis. []

Q9: What are the key intermediates in the biosynthetic pathway leading to Gibberellin A1?

A9: Research suggests that Gibberellin A9 and Gibberellin A4 are key precursors in the fungal biosynthesis of Gibberellin A1. Feeding experiments using deuterium-labeled versions of these gibberellins have helped elucidate this pathway in the fungus Phaeosphaeria sp. L487. []

Q10: What enzymes are involved in the biosynthesis and metabolism of Gibberellin A1?

A10: Several enzymes play crucial roles in the Gibberellin A1 pathway. * GA 2-oxidases: These enzymes, such as the one encoded by the PsGA2ox2 gene in pea, convert Gibberellin A1 to Gibberellin A8. []* GA 3-oxidases: Genes like LE (PsGA3ox1) in pea are involved in the conversion of Gibberellin A20 to Gibberellin A1. []* GA 20-oxidases: The PsGA20ox1 gene in pea encodes a GA 20-oxidase, which plays a role in the earlier steps of the pathway. []

Q11: How does light affect Gibberellin A1 levels in plants?

A11: Light plays a crucial role in regulating Gibberellin A1 levels. Exposure to red, blue, or far-red light causes a rapid decrease in Gibberellin A1 levels in pea plants. This response is mediated by phytochrome A and a blue light receptor. []

Q12: What analytical techniques are used to identify and quantify Gibberellin A1 and its metabolites?

A12: Various analytical techniques have been employed to study Gibberellin A1, including:* Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of different gibberellins, including Gibberellin A1, in plant extracts. [, ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with radioisotope detection, has been used to study the metabolism and transport of Gibberellin A1 in plants. [, ]* Radioisotope labeling: Using radiolabeled Gibberellin A1 ([3H]GA1) has been instrumental in understanding the uptake, metabolism, and transport of this hormone in plants. [, ]* Matrix Solid-Phase Dispersion Extraction (MSPD): Combined with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), this method provides a sensitive and efficient way to determine Gibberellin A1 levels in plant tissues. []

Q13: Have any novel analytical methods been developed specifically for Gibberellin A1?

A13: Yes, researchers have developed monoclonal antibodies specifically targeting 3β-hydroxy-gibberellins, including Gibberellin A1. These antibodies offer a valuable tool for studying the distribution and function of this hormone in plants. []

Q14: What is the significance of understanding Gibberellin A1 in an agricultural context?

A14: Gibberellin A1 plays a critical role in plant growth and development, making it a molecule of significant interest for agriculture. Understanding its biosynthesis, metabolism, and mode of action could lead to the development of new plant growth regulators or breeding strategies to improve crop yield and resilience. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)